N,N,N',N',N'',N''-Hexabutyl-N'''-methylphosphorimidic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-methylphosphorimidic triamide is a complex organic compound that belongs to the class of phosphorimidic triamides. These compounds are characterized by the presence of multiple amide groups attached to a central phosphorus atom. They are often used in various chemical reactions and have applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-methylphosphorimidic triamide typically involves the reaction of hexabutylamine with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-methylphosphorimidic triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert it into different phosphoramide derivatives.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide oxides, while substitution reactions can produce various substituted phosphoramides.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-methylphosphorimidic triamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-methylphosphorimidic triamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’,N’‘,N’'-Hexabutylphosphorimidic triamide
- N,N,N’,N’,N’‘,N’'-Hexamethylphosphorimidic triamide
- N,N,N’,N’,N’‘,N’'-Hexaethylphosphorimidic triamide
Uniqueness
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-methylphosphorimidic triamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
80166-24-1 |
---|---|
Molekularformel |
C25H57N4P |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
N-[bis(dibutylamino)-methylimino-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C25H57N4P/c1-8-14-20-27(21-15-9-2)30(26-7,28(22-16-10-3)23-17-11-4)29(24-18-12-5)25-19-13-6/h8-25H2,1-7H3 |
InChI-Schlüssel |
RWFZTOIQGMZMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P(=NC)(N(CCCC)CCCC)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.